4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one is a chemical compound known for its unique structure and reactivity. This compound features a tributylstannyl group attached to an oxazole ring, which is further connected to a cyclohexa-2,5-dien-1-one moiety. The presence of the tributylstannyl group makes it particularly interesting for various synthetic applications, especially in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one typically involves the reaction of a suitable precursor with tributylstannyl reagents under controlled conditions. One common method involves the use of cyclohexa-2,5-dien-1-one derivatives, which are reacted with tributylstannyl oxazole in the presence of a catalyst. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through column chromatography and recrystallization to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: The tributylstannyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized cyclohexa-2,5-dien-1-one compounds .
Scientific Research Applications
4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of biological pathways and mechanisms due to its reactivity.
Industry: Used in the synthesis of materials with specific properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one involves its reactivity with various molecular targets. The tributylstannyl group can participate in nucleophilic substitution reactions, while the oxazole ring can undergo electrophilic and nucleophilic attacks. These interactions can lead to the formation of new bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
Similar Compounds
4-Benzylidene-2,6-di-tert-butylcyclohexa-2,5-dienone: Similar in structure but lacks the tributylstannyl group.
2,6-Di-tert-butyl-4-(4-methoxybenzylidene)cyclohexa-2,5-dienone: Another related compound with different substituents on the cyclohexa-2,5-dien-1-one ring.
Uniqueness
The uniqueness of 4-[5-(Tributylstannyl)-1,2-oxazol-3(2H)-ylidene]cyclohexa-2,5-dien-1-one lies in the presence of the tributylstannyl group, which imparts distinct reactivity and makes it valuable for specific synthetic applications. This differentiates it from other similar compounds that do not possess the stannyl functionality .
Properties
CAS No. |
141993-06-8 |
---|---|
Molecular Formula |
C21H33NO2Sn |
Molecular Weight |
450.2 g/mol |
IUPAC Name |
4-(5-tributylstannyl-1,2-oxazol-3-yl)phenol |
InChI |
InChI=1S/C9H6NO2.3C4H9.Sn/c11-8-3-1-7(2-4-8)9-5-6-12-10-9;3*1-3-4-2;/h1-5,11H;3*1,3-4H2,2H3; |
InChI Key |
SBAZAXFALXAJDB-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NO1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.